molecular formula C10H10ClFN2O2 B2630948 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide CAS No. 2411199-16-9

2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide

Cat. No. B2630948
CAS RN: 2411199-16-9
M. Wt: 244.65
InChI Key: APOJRFDMEGXVCG-UHFFFAOYSA-N
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Description

2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide, also known as CFA, is a synthetic compound that belongs to the class of N-acylphenylalanines. It has been widely used in scientific research due to its unique properties, including its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). In

Mechanism of Action

2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide inhibits the activity of FAAH by binding to its active site, preventing the enzyme from degrading endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide has been shown to produce various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety and improve mood in animal models of anxiety and depression. Additionally, 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide has been shown to have neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide. Another area of interest is the investigation of the therapeutic potential of 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide in various diseases, including pain, inflammation, anxiety, and neurodegenerative diseases. Additionally, more research is needed to understand the safety and efficacy of 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide in humans and to develop effective methods for administering 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide in vivo.
Conclusion
In conclusion, 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of FAAH. It has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide has been shown to produce various biochemical and physiological effects in preclinical studies, and it has potential therapeutic applications in various diseases. However, more research is needed to understand the safety and efficacy of 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide in humans and to develop effective methods for administering 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide in vivo.

Synthesis Methods

The synthesis of 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide involves the reaction of 2-chloroacetyl chloride with 2-fluoroaniline, followed by the addition of sodium acetate and acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide in its pure form.

Scientific Research Applications

2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide has been widely used in scientific research due to its ability to inhibit the activity of FAAH, an enzyme responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. Inhibition of FAAH leads to increased levels of endocannabinoids in the body, which can have therapeutic effects in various diseases, including pain, inflammation, and anxiety.

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c11-5-8(15)14-9(10(13)16)6-3-1-2-4-7(6)12/h1-4,9H,5H2,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOJRFDMEGXVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)NC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroacetamido)-2-(2-fluorophenyl)acetamide

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